molecular formula C12H18N4O B13539453 n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine

n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine

Katalognummer: B13539453
Molekulargewicht: 234.30 g/mol
InChI-Schlüssel: ZEWNJSLQEAZKQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine is a chemical compound with the molecular formula C12H18N4O and a molecular weight of 234.3 g/mol . This compound is part of the benzo[c][1,2,5]oxadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c][1,2,5]oxadiazole derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine is unique due to its specific propyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds .

Eigenschaften

Molekularformel

C12H18N4O

Molekulargewicht

234.30 g/mol

IUPAC-Name

4-N,4-N-dipropyl-2,1,3-benzoxadiazole-4,7-diamine

InChI

InChI=1S/C12H18N4O/c1-3-7-16(8-4-2)10-6-5-9(13)11-12(10)15-17-14-11/h5-6H,3-4,7-8,13H2,1-2H3

InChI-Schlüssel

ZEWNJSLQEAZKQV-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)C1=CC=C(C2=NON=C12)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.